molecular formula C18H19NO6S2 B7832702 (3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832702
M. Wt: 409.5 g/mol
InChI Key: KVYJONOKKHYVOV-YJBOKZPZSA-N
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Description

The compound (3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic molecule that features a benzodioxole moiety, a tetrahydrothiophene ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrahydrothiophene Ring: This step involves the reaction of a suitable thiol with an epoxide under acidic conditions.

    Introduction of the Phenylsulfonyl Group: This is typically done via sulfonylation using phenylsulfonyl chloride in the presence of a base.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

    Substitution: Substitution reactions on the benzodioxole ring can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structural features allow it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1,3-benzodioxol-5-ylmethyl)amine: Lacks the tetrahydrothiophene and phenylsulfonyl groups.

    (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine: Lacks the benzodioxole moiety.

    (1,3-benzodioxol-5-ylmethyl)tetrahydrothiophene: Lacks the phenylsulfonyl group and the amine functionality.

Uniqueness

The uniqueness of (3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE lies in its combination of structural features. The presence of the benzodioxole moiety, tetrahydrothiophene ring, and phenylsulfonyl group in a single molecule provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S2/c20-26(21)10-15(18(11-26)27(22,23)14-4-2-1-3-5-14)19-9-13-6-7-16-17(8-13)25-12-24-16/h1-8,15,18-19H,9-12H2/t15-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYJONOKKHYVOV-YJBOKZPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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